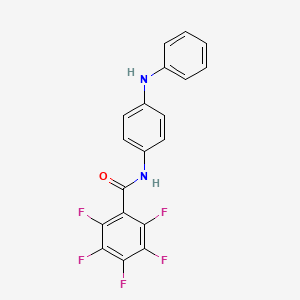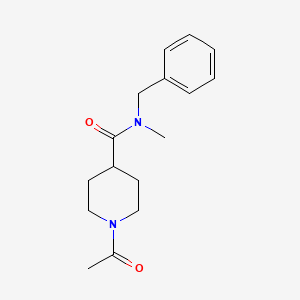![molecular formula C21H25N7O2 B4773501 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
描述
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a phenylpiperazine moiety attached to an imidazopurine core
安全和危害
作用机制
Target of Action
It is suggested that compounds with similar structures, such as those containing phenyl piperazine moieties, have been associated with antibacterial and anticancer activities . Therefore, it is plausible that this compound may interact with targets related to these biological processes.
Mode of Action
Compounds with similar structures have shown to interact with their targets leading to potential antibacterial and anticancer effects
Biochemical Pathways
Given its potential antibacterial and anticancer activities , it may be involved in pathways related to cell proliferation, apoptosis, or bacterial growth
Result of Action
Compounds with similar structures have shown potential antibacterial and anticancer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.
生化分析
Biochemical Properties
1,7-Dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve impulse transmission. Additionally, the compound has shown potential interactions with various receptors, including dopamine receptors, which may influence neurotransmitter signaling pathways .
Cellular Effects
The effects of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of dopamine receptors, leading to changes in intracellular signaling cascades . This modulation can affect gene expression patterns and alter cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves binding interactions with specific biomolecules. The compound can bind to acetylcholinesterase, leading to its inhibition and subsequent accumulation of acetylcholine in the synaptic cleft . This accumulation can enhance cholinergic signaling, affecting various physiological processes. Additionally, the compound’s interaction with dopamine receptors can result in receptor activation or inhibition, influencing downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can vary depending on environmental factors . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
1,7-Dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can impact its interactions with biomolecules and influence cellular processes.
准备方法
The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the imidazopurine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenylpiperazine moiety: This step involves the reaction of the imidazopurine intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).
Final modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylpiperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a ligand for biological targets, making it useful in the study of receptor-ligand interactions.
Medicine: The compound has been investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
相似化合物的比较
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine: Another compound with a phenylpiperazine moiety, known for its potential pharmacological applications.
The uniqueness of this compound lies in its specific structure, which combines the imidazopurine core with the phenylpiperazine moiety, potentially leading to unique biological activities and applications.
属性
IUPAC Name |
4,7-dimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-15-14-28-17-18(24(2)21(30)23-19(17)29)22-20(28)27(15)13-10-25-8-11-26(12-9-25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKESCRVZMANPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4773421.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4773422.png)

![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B4773426.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4773433.png)


![6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B4773470.png)

![methyl 2-({[(3-acetylphenyl)amino]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4773491.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-CHLORO-4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4773492.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4773500.png)
![N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)
![3-butyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4773519.png)
